Libramycin A

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Libramycin A involves complex organic reactions typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is derived from natural fermentation processes involving Streptomyces species .

Industrial Production Methods: Industrial production of this compound is primarily achieved through large-scale fermentation. Streptomyces cultures are grown in controlled environments, and the compound is extracted and purified from the fermentation broth. This method ensures a consistent and high yield of this compound for commercial use .

化学反应分析

Types of Reactions: Libramycin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, reduction involves the gain of hydrogen or the loss of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while reduction may produce reduced forms with different functional groups.

科学研究应用

Libramycin A has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.

Biology: Investigated for its effects on bacterial cell walls and its potential to combat antibiotic-resistant strains.

Medicine: Explored for its therapeutic potential in treating bacterial infections.

Industry: Utilized in the development of new antibiotics and as a standard for quality control in pharmaceutical manufacturing

作用机制

Libramycin A exerts its antibacterial effects by targeting bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacterial cells, leading to their eventual death. The compound specifically binds to the 30S subunit of the bacterial ribosome, preventing the formation of essential proteins .

相似化合物的比较

Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action.

Gentamicin: Known for its broad-spectrum antibacterial activity.

Amikacin: Effective against strains resistant to other aminoglycosides.

Uniqueness of Libramycin A: this compound stands out due to its unique structure and specific binding affinity to bacterial ribosomes. Its fat-solubility and weak acidity also differentiate it from other aminoglycosides, making it a valuable compound for specific applications in research and medicine .

常见问题

Basic: How to formulate a research question on Libramycin A's mechanism of action?

Methodological Answer:

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- PICO: In Gram-negative bacterial models (P), how does this compound (I) compare to polymyxin B (C) in disrupting membrane integrity (O)?

- FINER: Ensure the question addresses gaps in existing literature (e.g., unresolved mechanisms of action) while aligning with practical experimental constraints.

Key Steps: - Conduct a preliminary literature review to identify understudied pathways.

- Validate novelty via databases like PubMed or Web of Science (avoiding Google Scholar as a primary tool) .

- Refine the question using peer feedback to avoid descriptive or overly broad phrasing .

Q. Advanced: How to address heterogeneity in meta-analyses of this compound's efficacy?

Methodological Answer:

Quantify heterogeneity using I² (proportion of total variation due to between-study differences) and H (standardized heterogeneity statistic). For example:

- I² > 50% indicates substantial heterogeneity; investigate sources via subgroup analysis (e.g., bacterial strain variability, dosing regimens).

- Use random-effects models to account for variability and report 95% confidence intervals for pooled effect sizes .

Data Table Example:

| Study Group | I² Value | Interpretation |

|---|---|---|

| Gram-negative | 68% | High heterogeneity; explore dosing |

| Gram-positive | 25% | Low heterogeneity; robust effect |

Q. Basic: What databases are most effective for retrieving peer-reviewed studies on this compound?

Methodological Answer:

Prioritize PubMed and Web of Science for precision and reproducibility in systematic reviews. Avoid overreliance on Google Scholar due to inconsistent search algorithms and lack of transparency .

Key Strategies:

- Use Boolean operators (e.g., "this compound" AND "antibacterial resistance" NOT "toxicity") to refine searches.

- Document search strings and inclusion/exclusion criteria for reproducibility .

Q. Advanced: How to resolve contradictions in this compound's pharmacokinetic data across studies?

Methodological Answer:

Apply critical appraisal tools to assess methodological rigor:

- Compare experimental designs (e.g., in vitro vs. in vivo models, dosing intervals).

- Analyze confounding variables (e.g., renal clearance rates in animal vs. human trials).

- Use sensitivity analysis to test robustness of conclusions when excluding outlier studies .

Example Workflow:

Map contradictions using a PRISMA flowchart .

Re-analyze raw data (if accessible) using unified statistical models.

Propose follow-up studies to isolate variables (e.g., protein binding assays) .

Q. Basic: How to ensure ethical compliance in human subject research involving this compound?

Methodological Answer:

- Obtain IRB approval with detailed protocols for participant selection, informed consent, and risk mitigation .

- Document inclusion/exclusion criteria (e.g., age, comorbidities) and justify sample size via power analysis .

- Use de-identified data repositories for transparency without compromising privacy .

Q. Advanced: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Non-linear regression (e.g., Hill equation) to model EC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.

- Report confidence intervals and p-values with adjustments for multiple comparisons .

Data Table Example:

| Dose (mg/kg) | Response (%) | 95% CI | p-value |

|---|---|---|---|

| 10 | 45 | 38–52 | 0.001 |

| 20 | 72 | 65–79 | <0.001 |

Q. Basic: How to design a reproducible experimental protocol for this compound synthesis?

Methodological Answer:

- Follow ACS Guidelines for chemical synthesis (e.g., purity verification via HPLC, NMR).

- Document reaction conditions (temperature, catalysts) and batch-to-batch variability .

- Share protocols via platforms like Protocols.io for peer validation .

Q. Advanced: How to optimize this compound’s therapeutic index in preclinical models?

Methodological Answer:

属性

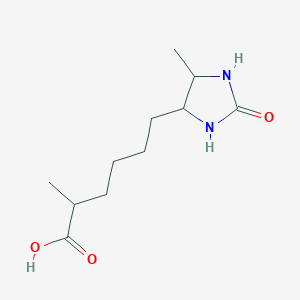

IUPAC Name |

2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-7(10(14)15)5-3-4-6-9-8(2)12-11(16)13-9/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLSWBIYQALLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276598, DTXSID40958051 | |

| Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36846-64-7, 31602-99-0 | |

| Record name | alpha-Methyldethiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036846647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Dethiobiotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-Hydroxy-4-methyl-4,5-dihydro-1H-imidazol-5-yl)-2-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。